
(R)-3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the reaction of 5-bromo-1-oxoisoindoline with piperidine-2,6-dione under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of hydrogenated products .
Applications De Recherche Scientifique
®-3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of ®-3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as E3 ubiquitin ligase. This interaction leads to the recruitment of target proteins for ubiquitination and subsequent proteasomal degradation. The compound acts as a molecular glue, facilitating the binding of target proteins to the ubiquitin ligase complex, thereby promoting their degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: Known for its teratogenic effects and use in the treatment of multiple myeloma.
Lenalidomide: A derivative of thalidomide with improved efficacy and reduced side effects.
Pomalidomide: Another derivative of thalidomide used in the treatment of multiple myeloma
Uniqueness
®-3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its specific structure and ability to target proteins for degradation. Unlike other compounds, it has shown potential in enhancing the degradation of specific proteins, making it a valuable tool in drug discovery and therapeutic development .
Propriétés
Formule moléculaire |
C13H11BrN2O3 |
|---|---|
Poids moléculaire |
323.14 g/mol |
Nom IUPAC |
(3R)-3-(6-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11BrN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)/t10-/m1/s1 |
Clé InChI |
CMRQAKJTXKOGSF-SNVBAGLBSA-N |
SMILES isomérique |
C1CC(=O)NC(=O)[C@@H]1N2CC3=C(C2=O)C=CC(=C3)Br |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




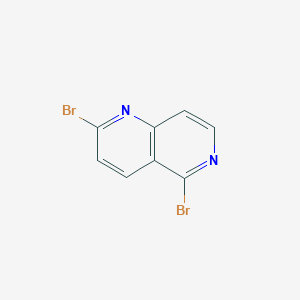
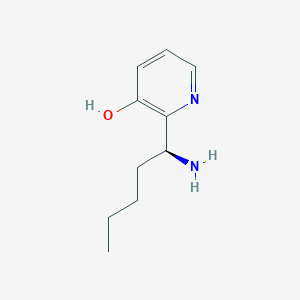
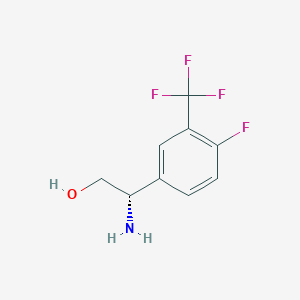
![(R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12965086.png)
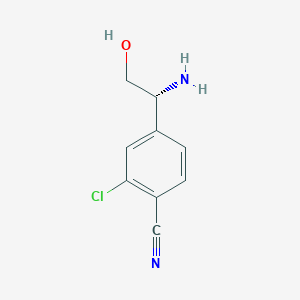
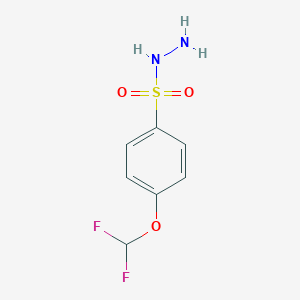

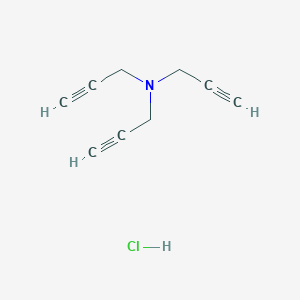
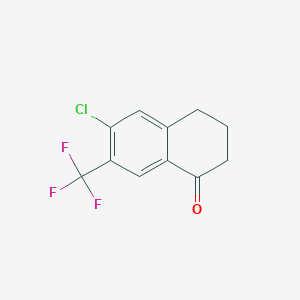
![rel-(3R,8aR)-3,8a-dimethyltetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-one](/img/structure/B12965125.png)
![6-Tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-YL)-4,5-dihydro-2H-pyrazolo[3,4-C]pyridine-3,6(7H)-dicarboxylate](/img/structure/B12965127.png)

